REACTION_CXSMILES
|
[C:1]([NH2:4])(=[O:3])[CH3:2].[CH2:5]1[CH2:9][O:8]CC1.C=[O:11].[C:12]([OH:15])(=[O:14])[CH3:13]>>[C:1]([N:4]([CH2:5][C:9]([OH:8])=[O:11])[CH2:13][C:12]([OH:15])=[O:14])(=[O:3])[CH3:2].[C:1]([NH:4][CH2:13][C:12]([OH:15])=[O:14])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
128.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
Co(OAc)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
960 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
CO H2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 2000 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was established at 25° C.
|
Type
|
TEMPERATURE
|
Details
|
The contents of the autoclave were cooled to 85° C.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 85° C. for 60 min.
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
removed from the autoclave
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |